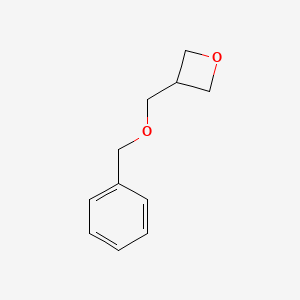![molecular formula C25H27FN4O4S B2494581 7-(6-(4-(2-氟苯基)哌嗪-1-基)-6-氧代己基)-6-硫代-6,7-二氢-[1,3]二氧杂环戊[4,5-g]喹唑啉-8(5H)-酮 CAS No. 688054-00-4](/img/no-structure.png)
7-(6-(4-(2-氟苯基)哌嗪-1-基)-6-氧代己基)-6-硫代-6,7-二氢-[1,3]二氧杂环戊[4,5-g]喹唑啉-8(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multiple steps, including cyclization, chlorination, and substitution reactions. For instance, Patel et al. (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones through a series of structural variations, indicating the complexity and versatility of synthetic routes in creating such compounds (Patel & Patel, 2010).
Molecular Structure Analysis
Quinazoline derivatives exhibit a wide range of molecular interactions due to their complex structures. The analysis of their molecular and crystal structures helps in understanding these interactions and predicting biological activities. Vaksler et al. (2023) provided insights into the molecular and crystal structures of a potential antimicrobial and antiviral drug, highlighting the significance of structure in determining biological activity (Vaksler et al., 2023).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including cyclization and substitution, which are crucial for their synthesis and functionalization. The study by Chern et al. (1988) on reactions of anthranilamide with isocyanates to synthesize oxazolo[2,3-b]quinazolin-5-ones exemplifies the diverse chemical reactivity of quinazoline frameworks (Chern et al., 1988).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility and stability, are influenced by their molecular structure. Danylchenko et al. (2018) developed quality control methods for a quinazoline derivative, emphasizing the importance of physical properties in the development of pharmaceutical compounds (Danylchenko et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with biological targets, underpin the therapeutic potential of quinazoline derivatives. The synthesis and antimicrobial evaluation by Ram et al. (2016) demonstrate the antimicrobial potential of quinazoline derivatives, highlighting their chemical properties as key to their biological activities (Ram, Dubey, & Chaudhary, 2016).
科学研究应用
脲酶抑制
背景: 高致病性细菌依赖一种名为脲酶的酶来定殖和维持自身。抑制脲酶可以成为一种预防尿解细菌感染的有前途的策略。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-fluorophenylpiperazine with 6-oxohexanoic acid, followed by cyclization with ethyl acetoacetate and sulfur to form the quinazolinone ring. The resulting compound is then oxidized to form the final product.", "Starting Materials": [ "2-amino-4-fluorophenylpiperazine", "6-oxohexanoic acid", "ethyl acetoacetate", "sulfur" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-fluorophenylpiperazine with 6-oxohexanoic acid in the presence of a coupling agent such as EDC or DCC to form the intermediate 6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)hexanoic acid.", "Step 2: Cyclization of the intermediate with ethyl acetoacetate and sulfur in the presence of a base such as potassium carbonate to form the quinazolinone ring and the intermediate 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 3: Oxidation of the intermediate with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to form the final product, 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one." ] } | |
CAS 编号 |
688054-00-4 |
分子式 |
C25H27FN4O4S |
分子量 |
498.57 |
IUPAC 名称 |
7-[6-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H27FN4O4S/c26-18-6-3-4-7-20(18)28-10-12-29(13-11-28)23(31)8-2-1-5-9-30-24(32)17-14-21-22(34-16-33-21)15-19(17)27-25(30)35/h3-4,6-7,14-15H,1-2,5,8-13,16H2,(H,27,35) |
InChI 键 |
LZCPYNLVFUEDIX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



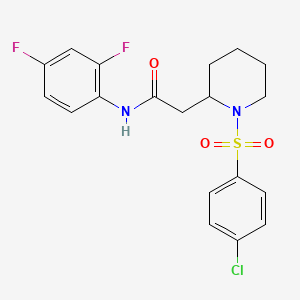
![(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2494504.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide](/img/structure/B2494505.png)
![7-Fluoro-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494506.png)
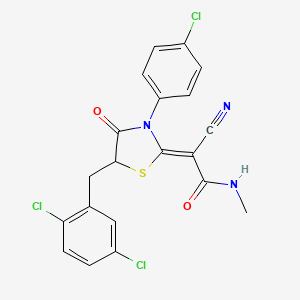
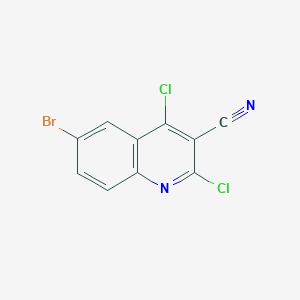
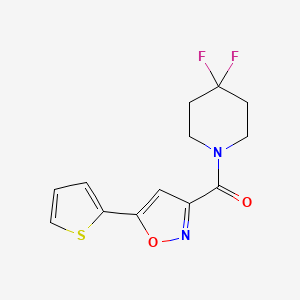
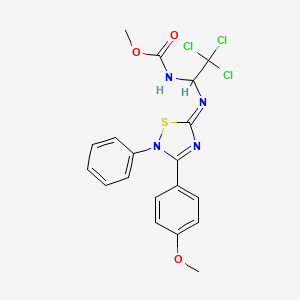

![tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2494516.png)
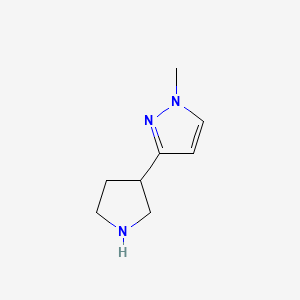
![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2494519.png)
![7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494520.png)
